molecular formula C13H12D5N·HCl B602547 Selegiline-d5 HCl CAS No. 1217705-21-9

Selegiline-d5 HCl

カタログ番号: B602547
CAS番号: 1217705-21-9
分子量: 228.78
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selegiline-d5 HCl is a deuterated form of Selegiline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This compound is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Selegiline due to its stable isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Selegiline-d5 HCl involves the incorporation of deuterium atoms into the Selegiline molecule. One common method is the reductive amination of phenylacetone with deuterated methylamine, followed by the introduction of a propargyl group. The reaction conditions typically involve the use of a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts.

化学反応の分析

Types of Reactions

Selegiline-d5 HCl undergoes various chemical reactions, including:

    Oxidation: Selegiline can be oxidized to its N-oxide derivative.

    Reduction: The compound can be reduced to its primary amine form.

    Substitution: Selegiline can undergo nucleophilic substitution reactions, particularly at the propargyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Azide-substituted derivatives.

科学的研究の応用

Cocaine Dependence Treatment

Selegiline has been investigated for its potential in treating cocaine dependence. A Phase 1 clinical trial assessed the pharmacologic interactions between transdermal selegiline and cocaine. The study involved administering deuterium-labeled cocaine (cocaine-d5) alongside transdermal selegiline to evaluate safety and pharmacokinetics. Results indicated that selegiline may modulate the effects of cocaine, suggesting a possible therapeutic role in managing cocaine dependence .

Parkinson's Disease Management

Selegiline-d5 hydrochloride has shown efficacy in improving motor symptoms associated with Parkinson's disease. A systematic review and meta-analysis of randomized controlled trials revealed that selegiline significantly reduced total Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The improvement was consistent across various time points, indicating its effectiveness as a long-term treatment option for Parkinson's disease .

Pharmacokinetic Studies

The pharmacokinetics of selegiline-d5 have been characterized to understand its absorption and metabolism better. Studies have shown that selegiline undergoes extensive first-pass metabolism, which affects its bioavailability. Research involving dose linearity has provided insights into how different dosages impact serum concentrations of both selegiline and its active metabolite, desmethylselegiline . This information is crucial for optimizing dosing regimens in clinical settings.

Table 1: Summary of Clinical Trials Involving Selegiline-d5 Hydrochloride

Study TypePopulationInterventionKey Findings
Phase 1 TrialCocaine-dependent subjectsTransdermal Selegiline + CocaineSafety and pharmacologic interactions observed
Randomized Controlled TrialPatients with Parkinson's DiseaseSelegiline vs. PlaceboSignificant reduction in UPDRS scores over time
Pharmacokinetic StudyHealthy volunteersVarious doses of SelegilineDose-dependent absorption characteristics noted

Table 2: Pharmacokinetic Parameters of Selegiline

ParameterValue (5 mg)Value (10 mg)Value (20 mg)Value (40 mg)
C_max (ng/mL)XYZW
AUC (0-∞) (ng·h/mL)ABCD
Half-life (hours)EFGH

Note: Specific values for C_max, AUC, and half-life are hypothetical placeholders; actual data should be sourced from relevant studies.

Case Study 1: Efficacy in Parkinson's Disease

A longitudinal study followed patients with Parkinson's disease treated with selegiline over 12 months. The results demonstrated a significant improvement in motor function as measured by UPDRS scores, particularly in the early stages of treatment. Adverse events were monitored, revealing a higher incidence of neuropsychiatric disorders but no severe complications.

Case Study 2: Cocaine Dependence

In a controlled trial involving individuals with a history of cocaine use, participants receiving transdermal selegiline reported reduced cravings and withdrawal symptoms compared to those on placebo. This suggests that selegiline may have potential as an adjunctive therapy in substance use disorders.

作用機序

Selegiline-d5 HCl exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B) in the central nervous system. This inhibition leads to an increase in the levels of dopamine, a neurotransmitter, by preventing its breakdown. The increased dopaminergic activity helps alleviate the symptoms of Parkinson’s disease and depression. The compound also has neuroprotective properties, which may contribute to its therapeutic effects.

類似化合物との比較

Similar Compounds

    Rasagiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

Uniqueness

Selegiline-d5 HCl is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike Rasagiline and Safinamide, this compound is primarily used in research settings to understand the metabolic and pharmacokinetic profiles of Selegiline.

By comparing this compound with other MAO-B inhibitors, researchers can gain insights into the unique properties and potential advantages of deuterated compounds in therapeutic applications.

生物活性

Selegiline-d5 HCl, a deuterated form of selegiline, is primarily recognized as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound functions by selectively inhibiting MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By inhibiting this enzyme, selegiline increases the availability of dopamine in the brain, which is particularly beneficial in treating conditions characterized by dopaminergic deficits.

  • Neuroprotection : Selegiline has been shown to protect against neurotoxicity induced by various agents, including MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research indicates that selegiline's neuroprotective effects may be attributed to its ability to scavenge free radicals rather than solely through MAO-B inhibition .
  • Oxidative Stress Reduction : The compound alleviates oxidative stress in neuronal cells. Studies indicate that treatment with selegiline leads to increased expression of anti-apoptotic proteins such as Bcl-2, which correlates with reduced cell death in neurodegenerative contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its metabolism and efficacy:

  • Metabolites : Following administration, selegiline is metabolized into several active metabolites, including N-desmethylselegiline and amphetamines. These metabolites contribute to the overall pharmacological effects observed with selegiline treatment .
  • Half-lives : The half-lives of these metabolites vary significantly. For instance, l-amphetamine has a mean half-life of approximately 17.7 hours, while l-methamphetamine has a half-life of about 20.5 hours .

Parkinson's Disease

Selegiline has been extensively studied for its efficacy in managing Parkinson's disease symptoms. A systematic review and meta-analysis encompassing 27 randomized controlled trials (RCTs) demonstrated that selegiline significantly reduces the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time:

Time PointMean Difference (MD)95% Confidence Interval (CI)
1 month-3.56(-6.67, -0.45)
3 months-3.32(-3.75, -2.89)
6 months-7.46(-12.60, -2.32)
12 months-5.07(-6.74, -3.41)
48 months-8.78(-13.75, -3.80)
60 months-11.06(-16.19, -5.94)

These findings suggest that selegiline not only improves motor symptoms but also has a prolonged effect on disease progression .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with early-stage Parkinson's disease exhibited marked improvement in UPDRS scores after six months of treatment with transdermal selegiline.
  • Case Study 2 : Another study involving patients with advanced Parkinson's showed that those treated with selegiline experienced fewer fluctuations in motor function compared to those on placebo.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Increased rates of fatigue and headache were noted compared to placebo groups.
  • Neuropsychiatric events were more prevalent among patients treated with selegiline than those receiving placebo .

特性

CAS番号

1217705-21-9

分子式

C13H12D5N·HCl

分子量

228.78

純度

> 95%

数量

Milligrams-Grams

関連するCAS

14611-52-0 (unlabelled)

同義語

Selegiline D5 Hydrochloride;  [2H5]-R-(-)-Deprenyl hydrochloride

タグ

Selegiline

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。